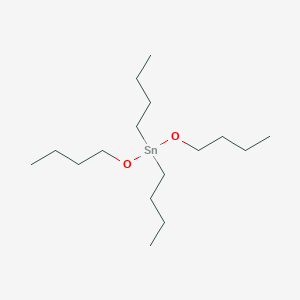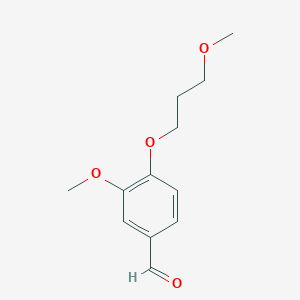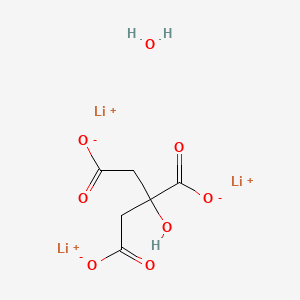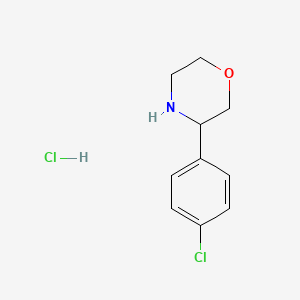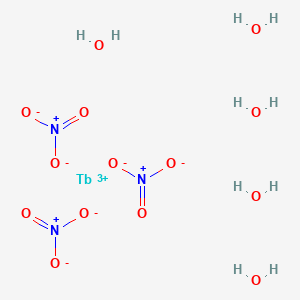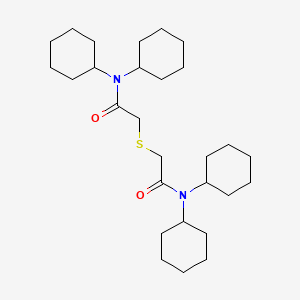
Copper(II) Ionophore IV
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Copper(II) Ionophore IV involves a two-part strategy for maximum selectivity: Cu(II) binding is augmented by a covalently grafted ionophore, while binding of other metals is prevented by chemical blocking of nonselective surface adsorption sites .Molecular Structure Analysis
The molecular weight of Copper(II) Ionophore IV is 476.76, and its formula is C28H48N2O2S .Chemical Reactions Analysis
Copper(II) Ionophore IV reacts with stoichiometric quantities of aqueous ammonia to precipitate light blue Cu(OH)2. Some basic salts may also form. The precipitate dissolves in excess ammonia to form a dark blue complex ion .Physical And Chemical Properties Analysis
Copper(II) Ionophore IV is a solid substance . More detailed physical and chemical properties may be available in its Safety Data Sheet .Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Copper(II) Ionophores have shown promise in selectively targeting cancer cells. They preferentially induce cuproptosis in cancer cells over normal cells, which could lead to the development of cancer therapies with fewer side effects . The ability to overcome cancer cell resistance and target cancer stem cells is a significant advantage in the ongoing battle against cancer .
Antiobesity Therapeutics
Research has explored the use of Copper Ionophores as novel antiobesity therapeutics. These compounds can modulate body weight and systemic changes associated with high-fat diets. Their potential in treating obesity-related pathologies like hepatic steatosis, hyperglycemia, and hypertriglyceridemia is being investigated .
Environmental Science
In environmental science, Copper(II) Ionophores are used in the development of sensors for detecting copper ions. These sensors are crucial for monitoring copper levels in various environments, ensuring they remain within safe limits to prevent ecological damage .
Analytical Chemistry
Copper(II) Ionophores are integral in creating selective detection systems for copper(II) ions. They are used in ion-selective electrodes and other devices that require high selectivity and sensitivity for copper ions in complex samples . This has applications in both environmental monitoring and industrial processes.
Material Science
In material science, Copper(II) Ionophores are used to create copper-selective membranes and sensors. These materials have applications in the development of smart packaging and monitoring systems that can detect and respond to copper levels .
Pharmacology
Copper(II) Ionophores have pharmacological applications, particularly in the development of drugs targeting diseases like cancer and obesity. They are being studied for their ability to modulate copper levels within cells, which is crucial for various metabolic processes .
Biochemistry
In biochemistry, Copper(II) Ionophores play a role in studying and manipulating copper homeostasis within biological systems. They are used to understand the biochemical pathways involving copper and its role in diseases and metabolic processes .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-dicyclohexyl-2-[2-(dicyclohexylamino)-2-oxoethyl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N2O2S/c31-27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-33-22-28(32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUESTOLSNRTEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSCC(=O)N(C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584088 | |
| Record name | 2,2'-Sulfanediylbis(N,N-dicyclohexylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(II) Ionophore IV | |
CAS RN |
849629-03-4 | |
| Record name | 2,2'-Sulfanediylbis(N,N-dicyclohexylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



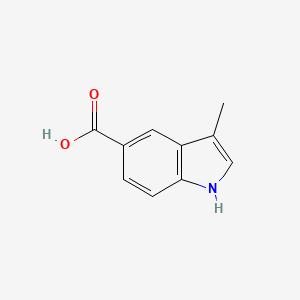
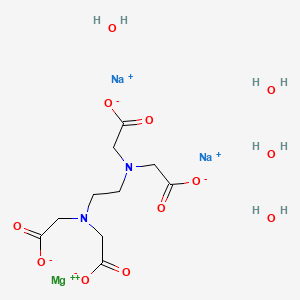

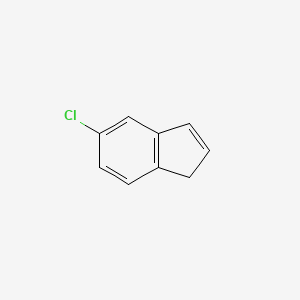
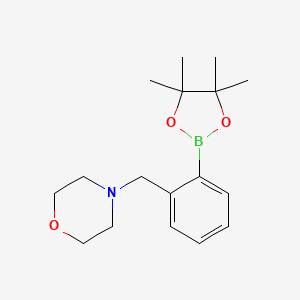
![(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B1591395.png)
![Stannane, tributyl[(methylsulfonyl)oxy]-](/img/structure/B1591397.png)
